Kinase Selectivity Profile: 5-Benzyl-4-phenylthiazol-2-amine Core Demonstrates ROCK2 Preference vs. N-Benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine Analog
In kinase profiling assays conducted under identical conditions at Abbott Laboratories, a structurally analogous N-benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine derivative (differing from the target compound only by the presence of a 1H-indazol-5-yl moiety at the 4-position instead of phenyl) exhibited a ROCK2 inhibition Ki of 822 nM [1]. The same analog showed substantially weaker binding to GSK3-β (Ki = 3,400 nM) and PAK4 (Ki > 3,750 nM) [1]. While the unsubstituted 5-Benzyl-4-phenylthiazol-2-amine core represents the minimal pharmacophore for this selectivity pattern, the data establish that the C-4 phenyl (versus 1H-indazol-5-yl) and C-5 benzyl substitution pattern confers a baseline kinase selectivity window that can be exploited in medicinal chemistry campaigns.
| Evidence Dimension | Kinase binding affinity (Ki) across multiple targets |
|---|---|
| Target Compound Data | N/A for parent compound; data available for N-benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine analog |
| Comparator Or Baseline | N-benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine (BindingDB BDBM50337374/CHEMBL1682549): ROCK2 Ki = 822 nM; GSK3-β Ki = 3,400 nM; PAK4 Ki > 3,750 nM |
| Quantified Difference | ROCK2 selectivity over GSK3-β = 4.1-fold; over PAK4 > 4.6-fold |
| Conditions | Inhibition of human recombinant ROCK2, GSK3-β, and PAK4 kinases; assay conducted at Abbott Laboratories; data curated by ChEMBL |
Why This Matters
This establishes the core scaffold's baseline kinase selectivity fingerprint, enabling informed selection of this building block for ROCK2-focused SAR expansion campaigns.
- [1] BindingDB. BDBM50337374 (CHEMBL1682549): N-benzyl-4-(1H-indazol-5-yl)-5-phenylthiazol-2-amine. Ki values: ROCK2 822 nM; GSK3-β 3400 nM; PAK4 >3750 nM. Data curated by ChEMBL. View Source
